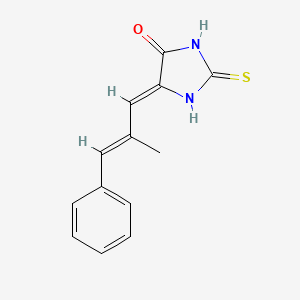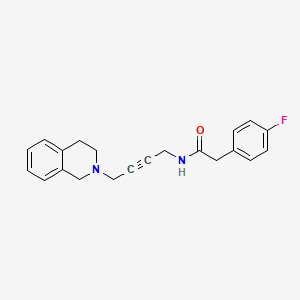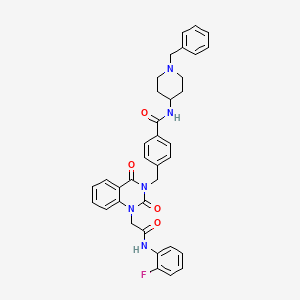
2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a sulfonamide-based compound that has shown promise in a variety of applications, including as a potential therapeutic agent for certain diseases. In
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has led to the synthesis of various novel compounds derived from benzamide and related structures, showcasing their potential in the development of new pharmacological agents. For instance, compounds have been synthesized with anti-inflammatory and analgesic properties, indicating their use as cyclooxygenase inhibitors with significant COX-2 selectivity, which could be beneficial in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study highlighted the synthesis of benzamide derivatives acting as selective serotonin 4 receptor agonists, showing potential as prokinetic agents affecting gastrointestinal motility (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Antimicrobial Activity
New pyridine derivatives have been synthesized and shown to possess considerable antibacterial activity, suggesting their potential as antimicrobial agents (Patel & Agravat, 2009). Another research focused on piperazine derivatives as 5-HT7 receptor antagonists, indicating their pharmacological significance in targeting serotonin receptors (Yoon, Yoo, Kim, Pae, Rhim, Park, Kong, & Park Choo, 2008).
Pharmacological Properties
The exploration of benzamide derivatives has also extended to their pharmacological properties, with studies revealing their potential as selective serotonin 4 receptor agonists to enhance gastrointestinal motility, showing promise for the treatment of gastrointestinal disorders (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003). Additionally, the synthesis of piperazine derivatives has been linked to antagonist activity against 5-HT7 receptors, further underscoring the therapeutic potential of these compounds in neuropsychiatric and gastrointestinal disorders (Yoon et al., 2008).
Mécanisme D'action
Target of Action
Similar compounds have been shown to target proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in the biological activity of the target proteins .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to the detoxification and clearance of foreign toxic substances from the body .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been shown to have significant activity against certain diseases .
Propriétés
IUPAC Name |
2-methoxy-5-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-26-14-6-5-12(10-13(14)17(18)23)27(24,25)20-8-9-21(16(22)11-20)15-4-2-3-7-19-15/h2-7,10H,8-9,11H2,1H3,(H2,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNBQDFUBPGECV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2408408.png)
![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408410.png)
![1-[1-Benzylbenzimidazol-2-yl]propan-1-ol](/img/structure/B2408411.png)
![3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2408417.png)
![methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408418.png)
![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2408420.png)



![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2408424.png)
![1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea](/img/structure/B2408426.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)
